1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol
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Overview
Description
1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran moiety fused with a pyrimidine ring, which is further connected to a piperidin-4-ol structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, which is then subjected to cyclization with pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]methanamine: This compound shares a similar benzofuran-piperidine structure but differs in its functional groups and overall structure.
2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride: Another benzofuran derivative with a different heterocyclic ring.
Uniqueness
1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol is unique due to its specific combination of benzofuran, pyrimidine, and piperidin-4-ol moieties.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-[5-(1-benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H17N3O2/c21-15-3-6-20(7-4-15)17-18-10-14(11-19-17)12-1-2-16-13(9-12)5-8-22-16/h1-2,5,8-11,15,21H,3-4,6-7H2 |
InChI Key |
IKDRZVNJFNKBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)C3=CC4=C(C=C3)OC=C4 |
Origin of Product |
United States |
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